SSR 146977
Overview
Description
SSR-146977 is a potent and selective antagonist of the tachykinin NK3 receptor. It is a small molecule drug developed by Sanofi and has been studied for its potential therapeutic applications in various diseases, including anxiety, depressive disorder, and respiratory diseases .
Preparation Methods
The synthetic route for SSR-146977 involves multiple steps, including the formation of key intermediates and final coupling reactions. The chemical name of SSR-146977 hydrochloride is N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride . The preparation involves the use of reagents such as benzoyl chloride, piperidine, and dimethylurea under specific reaction conditions. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
SSR-146977 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified analogs of SSR-146977 with potential variations in biological activity.
Scientific Research Applications
SSR-146977 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving NK3 receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating anxiety, depressive disorders, and respiratory diseases.
Industry: Utilized in the development of new pharmacological agents targeting the NK3 receptor
Mechanism of Action
SSR-146977 exerts its effects by selectively binding to and antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including stress response and respiratory function. By inhibiting the NK3 receptor, SSR-146977 can modulate these processes, leading to potential therapeutic benefits .
Comparison with Similar Compounds
SSR-146977 is unique in its high selectivity and potency as an NK3 receptor antagonist. Similar compounds include other NK3 receptor antagonists such as:
Osanetant: Another NK3 receptor antagonist with similar therapeutic potential.
Talnetant: Known for its effects on the NK3 receptor and studied for various indications.
Vasopressin receptor antagonists: Though not directly related, these compounds also target G-protein-coupled receptors and have overlapping research applications
SSR-146977 stands out due to its specific chemical structure and high affinity for the NK3 receptor, making it a valuable compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBINGFFFZAOZ-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047341 | |
Record name | SSR146977 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264618-44-2 | |
Record name | SSR146977 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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